5-bromo-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
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Overview
Description
5-bromo-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable thioamide with a halogenating agent, such as bromine or chlorine, under controlled conditions.
Introduction of the sec-Butylthio Group: The sec-butylthio group is introduced by reacting the thiadiazole intermediate with a sec-butylthiol in the presence of a base, such as sodium hydride or potassium carbonate.
Coupling with 2-chlorobenzamide: The final step involves coupling the thiadiazole intermediate with 2-chlorobenzamide using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sec-butylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromine or chlorine atoms, resulting in the formation of debrominated or dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or primary amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of pro-inflammatory prostaglandins . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(5-(tert-butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
- 5-bromo-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
- 5-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
Uniqueness
5-bromo-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is unique due to the presence of the sec-butylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and overall effectiveness in various applications compared to its analogs.
Properties
IUPAC Name |
5-bromo-N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN3OS2/c1-3-7(2)20-13-18-17-12(21-13)16-11(19)9-6-8(14)4-5-10(9)15/h4-7H,3H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUZNPMMWKRZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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